molecular formula C15H14N4O2S B5310693 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID

3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID

Cat. No.: B5310693
M. Wt: 314.4 g/mol
InChI Key: GXVQALHNBHCSET-UHFFFAOYSA-N
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Description

3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a triazinoindole core, which is a fused heterocyclic system containing nitrogen atoms

Properties

IUPAC Name

3-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-2-8-19-11-6-4-3-5-10(11)13-14(19)16-15(18-17-13)22-9-7-12(20)21/h2-6H,1,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVQALHNBHCSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID involves several steps. One common method includes the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as NaOH in a solvent system like DMSO . Another approach involves a one-pot synthesis starting from isatin-β-thiosemicarbazide, which undergoes cyclization in aqueous alkali followed by alkylation with allyl bromide . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID undergoes various chemical reactions, including halocyclization and heterocyclization. Halocyclization reactions with halogens such as iodine and bromine lead to the formation of halomethyl derivatives . Heterocyclization reactions can occur at different nitrogen atoms depending on the reaction conditions, such as the presence of bases or acids . Common reagents used in these reactions include halogens, bases like NaOH, and acids like sulfuric acid. The major products formed from these reactions are halomethyl and heterocyclic derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of triazinoindoles have been studied for their antiviral, anticancer, and antimicrobial activities . The unique structure of 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID makes it a valuable compound for developing new therapeutic agents and studying biological pathways.

Mechanism of Action

The mechanism of action of 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazinoindole core can bind to specific sites on proteins, modulating their activity and affecting cellular processes . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID include other triazinoindole derivatives such as 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole and 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole . These compounds share a similar core structure but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the prop-2-en-1-yl group and the sulfanylpropanoic acid moiety in this compound distinguishes it from other related compounds and may contribute to its specific properties and applications.

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